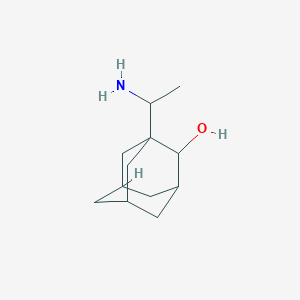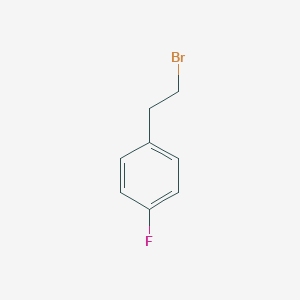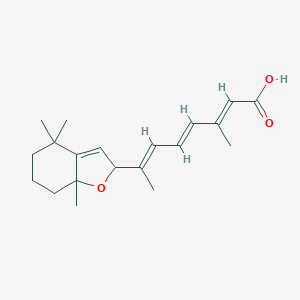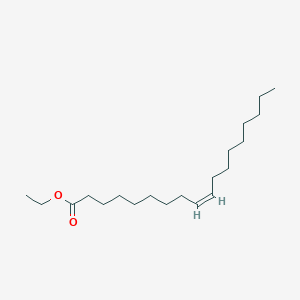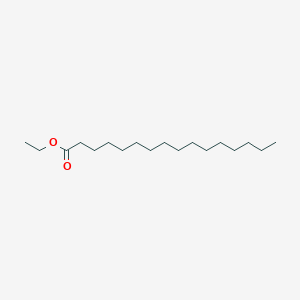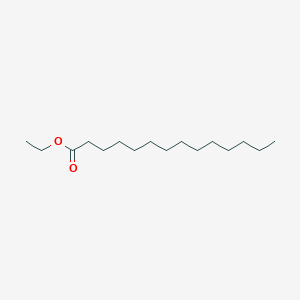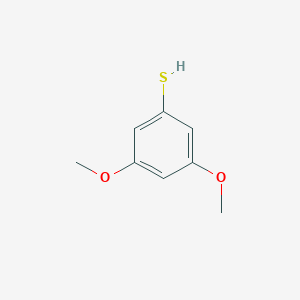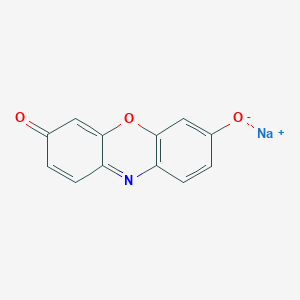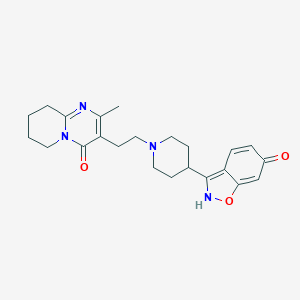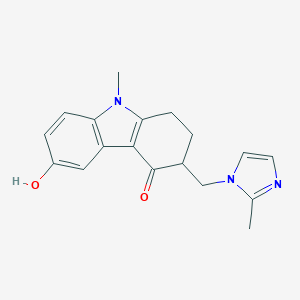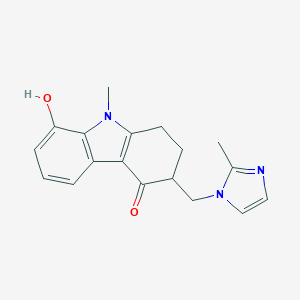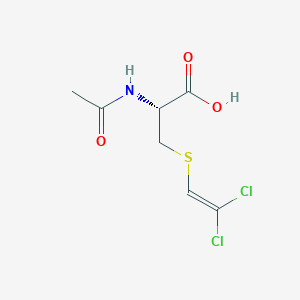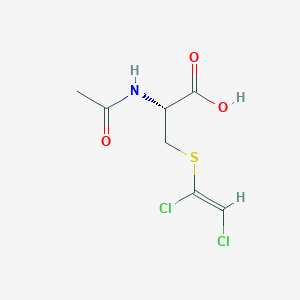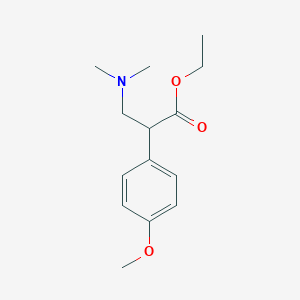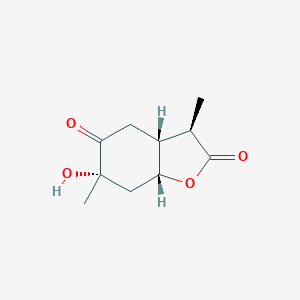
Paeonilactone A
Vue d'ensemble
Description
Paeonilactone A is a natural product of Paeonia, Paeoniaceae . It can be used as a reference standard . The CAS number of Paeonilactone A is 98751-79-2 .
Synthesis Analysis
The formal total synthesis of Paeonilactone A involves palladium-, copper-, and enzyme-catalyzed reactions starting from 1,3-cyclohexadiene . The key step in the synthesis is a palladium (II)-catalyzed 1,4-oxylactonization of a conjugated diene, which simultaneously introduces two of the oxygen substituents required for the target molecule .Molecular Structure Analysis
The molecular formula of Paeonilactone A is C10H14O4 . The average mass is 198.216 Da and the monoisotopic mass is 198.089203 Da .Chemical Reactions Analysis
The key step in the synthesis of Paeonilactone A is a palladium (II)-catalyzed 1,4-oxylactonization of a conjugated diene . This reaction simultaneously introduces two of the oxygen substituents required for the target molecule .Physical And Chemical Properties Analysis
Paeonilactone A has a density of 1.2±0.1 g/cm3 . Its boiling point is 388.3±42.0 °C at 760 mmHg . The vapour pressure is 0.0±2.0 mmHg at 25°C . The enthalpy of vaporization is 73.7±6.0 kJ/mol . The flash point is 157.1±21.4 °C . The index of refraction is 1.508 . The molar refractivity is 47.7±0.3 cm3 .Applications De Recherche Scientifique
Genus Paeonia and Its Pharmacological Activities
The genus Paeonia belongs to the family Paeoniaceae and consists of about thirty-three known species . The roots of P. suffruticosa, P. obovata, and P. lactiflora are important sources of crude drugs in traditional Chinese medication with activities of nitric oxide production inhibitory effects, anti-tumor activity, anti-inflammatory effects, anti-influenza virus, hematopoietic effects, anti-aggregatory and anti-coagulative effects .
More than 180 compounds have been isolated from nine species of the genus Paeonia, including terpenes, phenols, flavonoids, essential oil, and tannins . Terpenes, the most abundant naturally occurring compounds, which accounted for about 57% and occurred in almost every species, are responsible for the observed in vivo and in vitro biological activities .
Synthesis of Complex Naturally Occurring Heterocycles
- Field : Organic Chemistry
- Application Summary : Paeonilactone A has been used in the total synthesis of complex naturally occurring heterocycles . Radical cascades reactions have been extensively used in organic synthesis for the rapid construction of molecular complexity .
- Methods : The radical cascades either directly form the heterocycle or incorporate/modify preexisting heterocycles to further elaborate the target’s core .
- Results : Total syntheses where the radical cascade had no impact on the formation or modification of the heterocyclic moiety are not included in this review .
Formation of New Paeonilactone-A Adducts
- Field : Pharmacology
- Application Summary : New Paeonilactone-A adducts were obtained along with expected paeonimetabolin-I adducts by anaerobic incubation of paeoniflorin from peony roots with Lactobacillus brevis in the presence of the aromatic thiols .
- Methods : The metabolites were separated and purified by repeated column chromatography to give minor compounds .
- Results : The structures of these compounds were determined by spectroscopic methods including two dimensional (2D) NMR .
Enantioselective Route to Paeonilactone A
- Field : Organic Chemistry
- Application Summary : An enantioselective route to Paeonilactone A has been developed .
- Methods : The allylic alcohol was converted to 2-methyl-1,3-diene in three steps (oxidation, transformation to triflate and copper-catalysed Grignard coupling). Krapcho decarboxylation and subsequent alkaline hydrolysis produced the diene .
- Results : This method allowed for the construction of complex molecular architectures .
Anticonvulsant Activity
- Field : Pharmacology
- Application Summary : Paeonilactone A has been used in the preparation of anticonvulsant paeonimetabolin-I adducts .
- Methods : The process involves anaerobic incubation of paeoniflorin from peony roots with Lactobacillus brevis in the presence of aromatic thiols .
- Results : The transformation showed more potent anticonvulsant activity than paeonimetabolin-I itself .
Treatment of Rheumatoid Arthritis
- Field : Pharmacology
- Application Summary : In a random-controlled trial of 80 patients with rheumatoid arthritis, combined application of total peony glucosides (TPG) and leflunomide was found to be superior to using leflunomide alone in treating rheumatoid arthritis .
- Methods : The trial involved the administration of total peony glucosides (TPG) and leflunomide to patients with rheumatoid arthritis .
- Results : The combined application of TPG and leflunomide resulted in quicker initiating action and less adverse reaction .
Propriétés
IUPAC Name |
(3R,3aR,6S,7aR)-6-hydroxy-3,6-dimethyl-3a,4,7,7a-tetrahydro-3H-1-benzofuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-5-6-3-8(11)10(2,13)4-7(6)14-9(5)12/h5-7,13H,3-4H2,1-2H3/t5-,6-,7-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODZICYHUGDVAM-IBNKKVAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(=O)C(CC2OC1=O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2CC(=O)[C@@](C[C@H]2OC1=O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paeonilactone A | |
CAS RN |
98751-79-2 | |
| Record name | Paeonilactone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098751792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAEONILACTONE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQV4N956WD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



